molecular formula C16H22N4O6 B14294594 N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide CAS No. 126759-27-1

N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide

Cat. No.: B14294594
CAS No.: 126759-27-1
M. Wt: 366.37 g/mol
InChI Key: OMSDRKCRZCTRBU-UHFFFAOYSA-N
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Description

N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes both nitro and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the reaction of 3,5-dinitrobenzoic acid with 1-(diethylamino)-3-methyl-1-oxobutan-2-amine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide bond can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its amide and nitro functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide: shares similarities with other nitrobenzamide derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and potential applications. The presence of both diethylamino and dinitrobenzamide moieties allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

126759-27-1

Molecular Formula

C16H22N4O6

Molecular Weight

366.37 g/mol

IUPAC Name

N-[1-(diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H22N4O6/c1-5-18(6-2)16(22)14(10(3)4)17-15(21)11-7-12(19(23)24)9-13(8-11)20(25)26/h7-10,14H,5-6H2,1-4H3,(H,17,21)

InChI Key

OMSDRKCRZCTRBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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